N'-[(4-bromobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Overview
Description
N'-[(4-bromobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide is a useful research compound. Its molecular formula is C15H9BrF3N5O2 and its molecular weight is 428.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.98917 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Approaches and Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their broad spectrum of medicinal properties, including anticancer, anti-infective, anti-inflammatory, and CNS agent activities. These compounds serve as crucial building blocks in drug development, with structure-activity relationship (SAR) studies highlighting their potential against various disease targets. Synthetic strategies for these derivatives have been extensively explored, indicating the scaffold's versatility for generating novel drug candidates (Cherukupalli et al., 2017).
Biological Significance and Therapeutic Potential
Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, are known for their significant biological and medicinal applications. These compounds are promising candidates for developing optical sensors, highlighting their dual role in sensing materials and therapeutic agents. The ability to form coordination and hydrogen bonds makes pyrimidine derivatives suitable for sensing probes and therapeutic applications, demonstrating their versatile biological significance (Jindal & Kaur, 2021).
Drug Development and Pharmacological Effects
The pyrazolo[3,4-d]pyrimidine derivatives, structurally similar to purines, have revealed a crucial role in various disease conditions due to their extensive pharmacological effects. These effects include anti-cancer, anti-inflammatory, and cardiovascular system benefits, with bioactivity studies highlighting their therapeutic significance. The synthesis and medicinal attributes, including SARs of pyrazolo[3,4-d]pyrimidines, have been comprehensively compiled, offering a foundation for future drug development efforts (Chauhan & Kumar, 2013).
Mechanism of Action
Future Directions
The future directions in the field of pyrazolo[1,5-a]pyrimidines research involve the development of new synthetic routes and applications of these compounds . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Properties
IUPAC Name |
[(Z)-[amino-[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methylidene]amino] 4-bromobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF3N5O2/c16-9-3-1-8(2-4-9)14(25)26-23-12(20)10-7-22-24-11(15(17,18)19)5-6-21-13(10)24/h1-7H,(H2,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOAGQUJNOYTQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(C2=C3N=CC=C(N3N=C2)C(F)(F)F)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(/C2=C3N=CC=C(N3N=C2)C(F)(F)F)\N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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